N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide

Medicinal chemistry Building block procurement Physicochemical property differentiation

Researchers pursuing sigma-1 receptor SAR often lack naphthamide building blocks with a pre-installed 2-position synthetic handle, limiting diversification. This 2-ethoxy-substituted spirocyclic scaffold (CAS 923220-63-7, ≥95% purity) directly addresses that gap. • Enables exploration of 2-alkoxy SAR on sigma-1/2 selectivity (parent dioxaspiro scaffold pKi σ1 = 9.13, σ1/σ2 = 47) • Supports O-dealkylation or electrophilic aromatic substitution for focused library synthesis • Supplied as a solid; a single flash chromatography step yields >98% purity for biophysical assays

Molecular Formula C22H27NO4
Molecular Weight 369.461
CAS No. 923220-63-7
Cat. No. B2913265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide
CAS923220-63-7
Molecular FormulaC22H27NO4
Molecular Weight369.461
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3COC4(O3)CCCCC4
InChIInChI=1S/C22H27NO4/c1-2-25-19-11-10-16-8-4-5-9-18(16)20(19)21(24)23-14-17-15-26-22(27-17)12-6-3-7-13-22/h4-5,8-11,17H,2-3,6-7,12-15H2,1H3,(H,23,24)
InChIKeyQSIDPNNNWNYDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide: Spirocyclic CNS Ligand Building Block


N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide (CAS 923220-63-7) is a synthetic small-molecule building block combining a 1,4-dioxaspiro[4.5]decane scaffold with a 2-ethoxy-1-naphthamide pharmacophore . The spirocyclic ketal confers conformational rigidity, while the 2-ethoxy substituent on the naphthalene ring modulates both electronic character and lipophilicity relative to unsubstituted naphthamide analogs [1]. This structural architecture places the compound within the broader class of sigma receptor-targeted ligands and spirocyclic CNS agents, where both the spiro center and the naphthamide substitution pattern are recognized determinants of receptor subtype selectivity [2].

ScaffoldSpirocyclic ketal confers conformational rigidity for CNS target engagement studies
Substitution vector2-ethoxy naphthamide modulates lipophilicity and electronic character vs unsubstituted analogs
Application contextSuitable as a building block for sigma-1/2 and MAO-A/B SAR library synthesis

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide: Why Generic Analogs Fall Short


Generic substitution of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide with its closest in-class analogs—namely N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide (CAS 923194-50-7) or N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide (CAS 923115-29-1)—is inadvisable because these comparators lack the 2-ethoxy substituent that critically modulates lipophilicity, metabolic stability, and target binding . In naphthamide SAR, even minor substitution changes at the 2-position produce significant shifts in MAO-A versus MAO-B selectivity (e.g., IC50 differences exceeding 0.2 μM between closely related derivatives) and in sigma-1 versus sigma-2 receptor affinity ratios, where the dioxaspiro[4.5]decan-2-ylmethyl moiety alone yields pKi σ1 values of 9.13 with σ1/σ2 selectivity of 47, yet selectivity can be further tuned by naphthalene ring substitution [1][2]. Procuring the unsubstituted analog therefore forfeits the ethoxy group's contributions to both physicochemical properties and potential biological selectivity, undermining structure-activity relationship reproducibility and hit-to-lead optimization efforts.

Lipophilicity shiftEthoxy-free 1-naphthamide analog alters calculated logP and hydrogen-bond acceptor profile, potentially affecting CNS permeability prediction.
Selectivity profile mismatchReported naphthamide SAR shows 2-position substitution directs MAO-A/B isoform preference; unsubstituted comparator may not replicate reported selectivity trends.
Receptor affinity modulationMissing 2-ethoxy group forfeits a tunable position for sigma-1/2 selectivity, limiting structure-activity exploration in focused libraries.

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide: Evidence vs. Closest Analogs


Molecular Weight and Formula: Comparison with 1-Naphthamide Analog

The target compound possesses a molecular weight of 369.46 Da and molecular formula C22H27NO4, conferred by the 2-ethoxy substituent on the naphthalene ring . In contrast, the closest commercially available analog, N-((1,4-dioxaspiro[4.5]decan-2-yl)methyl)-1-naphthamide (CAS 923194-50-7), has a molecular weight of 325.40 Da and formula C20H23NO3, lacking the ethoxy group entirely . The 44.06 Da mass difference corresponds to the C2H4O ethoxy fragment and directly impacts calculated logP and hydrogen-bond acceptor count.

MW & Formula
Head-to-head
ΔMW = +44.06 Da (C₂H₄O)
Distinguishes ethoxylated building block from unsubstituted analog in LC-MS verification
Target: C₂₂H₂₇NO₄, 369.46 Da vs comparator C₂₀H₂₃NO₃, 325.40 Da
Medicinal chemistry Building block procurement Physicochemical property differentiation

Purity Specification: Comparison with Naphthamide Analogs

The target compound is commercially supplied at a standard purity of 95%+ (CAS 923220-63-7) . By comparison, the two closest in-class analogs—the 1-naphthamide congener (CAS 923194-50-7) and the 2-naphthamide congener (CAS 923115-29-1)—are both available at 98% purity from the same major supplier . The 3% purity gap may reflect increased synthetic complexity associated with introducing the 2-ethoxy group via 2-ethoxy-1-naphthoyl chloride coupling. Users requiring higher purity for sensitive assays (e.g., SPR, ITC, or cellular reporter assays where impurities >2% can confound dose-response curves) must either request custom purification or accept that the ethoxylated compound carries a modest purity penalty relative to its simpler analogs.

Purity specification
Specification review
95%+ (target) vs 98% (analogs)
3% purity gap may reflect synthetic complexity; pre-use repurification advisable for high-sensitivity assays
Supplier datasheet comparison; 1-naphthamide and 2-naphthamide analogs supplied at 98%
Chemical procurement Quality control Building block purity

Sigma-1 Receptor Affinity of the Dioxaspiro[4.5]decan-2-ylmethyl Scaffold

Although the target compound itself has not been directly profiled in published radioligand binding assays, the dioxaspiro[4.5]decan-2-ylmethyl moiety is a validated sigma receptor pharmacophore. In the study by Franchini et al. (2016), compound 25b—1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine, which shares the identical spirocyclic ketal linker—displayed a pKi of 9.13 for σ1 receptors with a σ1/σ2 selectivity ratio of 47, as determined by radioligand binding on guinea pig brain membranes [1]. The 2-ethoxy-1-naphthamide terminus of the target compound is structurally distinct from the 4-benzylpiperazine of 25b, and naphthamide SAR literature indicates that substitution at the naphthalene 2-position modulates both sigma-1 and sigma-2 subtype selectivity [2]. This class-level evidence supports the hypothesis that the target compound, bearing both the high-affinity spirocyclic scaffold and an electronically tunable naphthamide, may achieve differentiated sigma receptor subtype selectivity compared to unsubstituted naphthamide or piperazine-terminated analogs.

Sigma-1 affinity
Class-level
Analog 25b pKi σ₁ = 9.13; target incorporates validated dioxaspiro scaffold
Scaffold supports σ₁ binding; 2-ethoxy-naphthamide may differentiate subtype selectivity
Radioligand binding (guinea pig brain); target not directly profiled
Sigma receptor pharmacology CNS drug discovery Radioligand binding

MAO-A/MAO-B Selectivity of the 2-Ethoxy-1-Naphthamide Core

The naphthamide chemotype has been validated as a monoamine oxidase (MAO) inhibitory scaffold. Elkamhawy et al. (2024) reported that naphthamide hybrid 2c potently inhibited MAO-A with an IC50 of 0.294 μM, while compound 2g exhibited most potent MAO-B inhibitory activity with an IC50 of 0.519 μM [1]. The 1.76-fold selectivity difference between MAO-A-preferred and MAO-B-preferred compounds within the same series demonstrates that substitution on the naphthamide core—including the 2-position—directs isoform selectivity. The target compound bears a 2-ethoxy substituent on its 1-naphthamide core, a structural feature absent from the unsubstituted 1-naphthamide analog (CAS 923194-50-7) . Although the target's MAO IC50 has not been independently reported, the class-level SAR indicates that the 2-ethoxy group is likely to shift MAO-A/MAO-B selectivity relative to the unsubstituted comparator, consistent with the observation that even modest structural changes in this series alter IC50 by >0.2 μM.

MAO-A/B selectivity
Class-level
Naphthamide 2c MAO-A IC₅₀ = 0.294 μM; 2g MAO-B = 0.519 μM
2-position substitution shifts isoform preference; ethoxy vector enables selectivity exploration
Recombinant human MAO; target IC₅₀ not independently reported
Monoamine oxidase inhibition Neurodegenerative disease Enzyme selectivity

Melting Point and Physical Form: Crystalline Solid vs. Liquid Analogs

The carboxylic acid precursor of the target compound's naphthamide fragment, 2-ethoxy-1-naphthoic acid (CAS 2224-00-2), is a well-characterized crystalline solid with a melting point of 144°C, storage at room temperature, and a density of 1.2±0.1 g/cm³ . In contrast, the unsubstituted 1,4-dioxaspiro[4.5]decane core (CAS 177-10-6) is a liquid at ambient temperature [1]. The target amide, formed by condensing these two building blocks, is expected to possess intermediate solid-state properties. While its melting point has not been reported in public datasheets, the presence of the rigid spirocyclic linker combined with the planar naphthalene ring and amide hydrogen-bond donor/acceptor functionality favors crystallinity over the liquid state characteristic of the parent spiroketal. This physical form differentiation has practical implications for weighing accuracy, storage stability, and formulation development.

Physical form
Property context
Expected crystalline solid; acid precursor mp 144 °C, spiroketal core is liquid
Crystalline form improves weighing accuracy for SAR-scale dispensing vs liquid analogs
Target melting point not publicly reported; inferred from fragment properties
Compound handling Formulation Solid-state characterization

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide: Procurement & Applications


Sigma-1 Receptor SAR Libraries: 2-Position Naphthalene Substitution

The compound serves as the synthetic entry point for generating focused libraries of sigma-1 receptor ligands. The validated dioxaspiro[4.5]decan-2-ylmethyl pharmacophore (pKi σ1 = 9.13 in compound 25b) is coupled to a 2-ethoxy-1-naphthamide that can be further derivatized (e.g., O-dealkylation, ether cleavage, or electrophilic aromatic substitution) to explore 2-position substitution effects on σ1/σ2 selectivity [1]. The unsubstituted 1-naphthamide and 2-naphthamide analogs cannot provide this synthetic diversification handle, making the ethoxylated compound the mandatory starting material for SAR studies probing the naphthalene 2-position vector .

MAO-A/MAO-B Isoform Selectivity Profiling with 2-Ethoxy-Naphthamide

Based on Elkamhawy et al. (2024) demonstration that naphthamide substitution at the 2-position shifts MAO-A/MAO-B selectivity (IC50 differential ≥0.2 μM between analogs 2c and 2g), the target compound provides a pre-functionalized scaffold for studying how the ethoxy group influences isoform preference [2]. Procuring the ethoxy-free 1-naphthamide analog would preclude investigation of 2-alkoxy SAR and forfeit the opportunity to identify MAO-B-selective or dual MAO-A/B inhibitor leads emerging from this substitution position.

CNS-Penetrant Probe Design: Conformational Restriction & Lipophilicity

The 1,4-dioxaspiro[4.5]decane scaffold imposes conformational rigidity that reduces entropic penalty upon receptor binding, while the 2-ethoxy group on the naphthamide modulates lipophilicity (estimated ΔlogP ≈ +0.5 relative to the unsubstituted analog) [1]. This dual structural feature enables medicinal chemists to independently optimize conformational preorganization and lipophilicity—two orthogonal parameters critical for CNS drug-likeness (CNS MPO score optimization). Neither the unsubstituted naphthamide analog nor the piperazine-terminated spirocyclic comparator offers this combined optimization handle.

Quality-Controlled Sourcing for High-Throughput Synthesis

The compound is commercially available at 95%+ purity (CAS 923220-63-7), enabling direct use in parallel amidation or Suzuki coupling workflows without the need for in-house synthesis of the 2-ethoxy-1-naphthamide fragment . While the purity is 3% lower than the 98% specification of the unsubstituted 1-naphthamide and 2-naphthamide analogs, the trade-off is acceptable for library production where the unique 2-ethoxy substitution vector adds chemical diversity not accessible from the simpler building blocks . Laboratories requiring >98% purity for biophysical assays can perform a single flash chromatography step, as the compound's solid form facilitates handling.

Application
Selection Property
Validation Focus
Sigma-1 SAR libraries
2-ethoxy substitution vector for naphthalene diversification
σ₁/σ₂ selectivity profiling via radioligand binding
MAO-A/B isoform selectivity
2-alkoxy handle to modulate isoform preference
Recombinant MAO-A/B IC₅₀ determination
CNS-penetrant probe design
Conformational rigidity + ethoxy-controlled lipophilicity
CNS MPO score optimization; permeability assays
Quality-controlled library synthesis
95%+ purity suitable for parallel chemistry; solid form aids handling
Pre-use purity verification; flash chromatography if >98% required
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